molecular formula C28H46N8O9 B12371579 H-D-CHA-Ala-Arg-pNA (diacetate)

H-D-CHA-Ala-Arg-pNA (diacetate)

Cat. No.: B12371579
M. Wt: 638.7 g/mol
InChI Key: GOOYGVMAIMOCLQ-AWFQOOCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-CHA-Ala-Arg-pNA (diacetate) involves the coupling of cyclohexylalanyl, alanyl, and arginine residues with para-nitroanilide. The diacetate form is achieved by acetylating the compound with acetic acid . The reaction conditions typically involve:

    Buffer: 20 mM Tris, 200 mM NaCl, 0.1% PEG 8000, pH 8.0

    Temperature: 37°C

    Substrate: 0.5 mM

    Enzyme: 5 nM human Thrombin

Industrial Production Methods

Industrial production methods for H-D-CHA-Ala-Arg-pNA (diacetate) are not extensively documented. the process likely involves large-scale peptide synthesis techniques, followed by purification and acetylation steps to obtain the diacetate form .

Chemical Reactions Analysis

Scientific Research Applications

H-D-CHA-Ala-Arg-pNA (diacetate) is widely used in scientific research for its role as a chromogenic substrate in enzyme assays. Its applications include:

Mechanism of Action

H-D-CHA-Ala-Arg-pNA (diacetate) exerts its effects by serving as a substrate for amidolytic enzymes. When the enzyme, such as thrombin, cleaves the amide bond in the compound, it releases para-nitroaniline, which can be quantitatively measured due to its chromogenic properties . This mechanism allows researchers to monitor enzyme activity and kinetics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-D-CHA-Ala-Arg-pNA (diacetate) is unique due to its diacetate form, which enhances its solubility and stability in aqueous solutions. This makes it particularly suitable for use in various biochemical assays .

Properties

Molecular Formula

C28H46N8O9

Molecular Weight

638.7 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide

InChI

InChI=1S/C24H38N8O5.2C2H4O2/c1-15(29-22(34)19(25)14-16-6-3-2-4-7-16)21(33)31-20(8-5-13-28-24(26)27)23(35)30-17-9-11-18(12-10-17)32(36)37;2*1-2(3)4/h9-12,15-16,19-20H,2-8,13-14,25H2,1H3,(H,29,34)(H,30,35)(H,31,33)(H4,26,27,28);2*1H3,(H,3,4)/t15-,19+,20-;;/m0../s1

InChI Key

GOOYGVMAIMOCLQ-AWFQOOCHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC2CCCCC2)N.CC(=O)O.CC(=O)O

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2CCCCC2)N.CC(=O)O.CC(=O)O

Origin of Product

United States

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